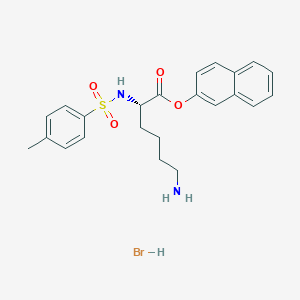
Tosyllysine alpha-naphthyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tosyllysine alpha-naphthyl ester (TLNA) is a chemical compound that has been extensively studied for its potential use in biochemical and physiological research. It is a substrate for several enzymes, including trypsin, chymotrypsin, and elastase, and has been used in a variety of applications, including the study of enzyme kinetics, protein structure, and ligand binding.
Wirkmechanismus
Tosyllysine alpha-naphthyl ester is a substrate for several enzymes, including trypsin, chymotrypsin, and elastase. When Tosyllysine alpha-naphthyl ester is cleaved by these enzymes, the resulting product produces a yellow color that can be measured spectrophotometrically. This allows researchers to study the kinetics of enzyme-catalyzed reactions and to determine the substrate specificity of different enzymes.
Biochemical and Physiological Effects:
Tosyllysine alpha-naphthyl ester has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the activity of trypsin and chymotrypsin, leading to a decrease in protein digestion. Additionally, Tosyllysine alpha-naphthyl ester has been shown to inhibit the activity of elastase, which is involved in the breakdown of elastin in the lungs. This suggests that Tosyllysine alpha-naphthyl ester may have potential therapeutic applications in the treatment of diseases such as emphysema and chronic obstructive pulmonary disease (COPD).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Tosyllysine alpha-naphthyl ester is that it is a relatively simple compound that can be synthesized easily and inexpensively. Additionally, Tosyllysine alpha-naphthyl ester has been extensively studied and its properties are well understood, making it a useful tool for a variety of applications. However, Tosyllysine alpha-naphthyl ester does have some limitations. For example, it is not a natural substrate for any enzyme, which may limit its usefulness in certain applications. Additionally, Tosyllysine alpha-naphthyl ester can be toxic in high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving Tosyllysine alpha-naphthyl ester. One area of interest is the development of Tosyllysine alpha-naphthyl ester-based inhibitors for use in the treatment of diseases such as emphysema and COPD. Additionally, Tosyllysine alpha-naphthyl ester could be used as a tool for studying the structure and function of other enzymes and proteins. Finally, Tosyllysine alpha-naphthyl ester could be modified to create new compounds with different properties, which could be useful in a variety of applications.
Synthesemethoden
Tosyllysine alpha-naphthyl ester can be synthesized through a multistep process involving the reaction of lysine with p-toluenesulfonyl chloride, followed by esterification with alpha-naphthol. The resulting compound is a white crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide.
Wissenschaftliche Forschungsanwendungen
Tosyllysine alpha-naphthyl ester has been used extensively in scientific research as a substrate for enzymes such as trypsin, chymotrypsin, and elastase. It has also been used as a tool for studying protein-ligand interactions and enzyme kinetics. Additionally, Tosyllysine alpha-naphthyl ester has been used as a model compound for studying the effects of chemical modification on protein structure and function.
Eigenschaften
CAS-Nummer |
10318-07-7 |
|---|---|
Produktname |
Tosyllysine alpha-naphthyl ester |
Molekularformel |
C23H27BrN2O4S |
Molekulargewicht |
507.4 g/mol |
IUPAC-Name |
naphthalen-2-yl (2S)-6-amino-2-[(4-methylphenyl)sulfonylamino]hexanoate;hydrobromide |
InChI |
InChI=1S/C23H26N2O4S.BrH/c1-17-9-13-21(14-10-17)30(27,28)25-22(8-4-5-15-24)23(26)29-20-12-11-18-6-2-3-7-19(18)16-20;/h2-3,6-7,9-14,16,22,25H,4-5,8,15,24H2,1H3;1H/t22-;/m0./s1 |
InChI-Schlüssel |
NUIOJQGZTLRHMO-FTBISJDPSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCCN)C(=O)OC2=CC3=CC=CC=C3C=C2.Br |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCN)C(=O)OC2=CC3=CC=CC=C3C=C2.Br |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCN)C(=O)OC2=CC3=CC=CC=C3C=C2.Br |
Synonyme |
p-tolylsulfonyllysine 2-naphthyl ester tosyllysine alpha-naphthyl este |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



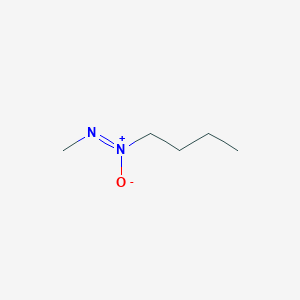
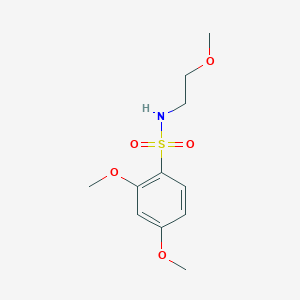
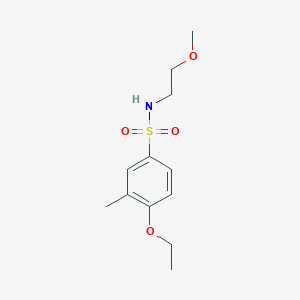


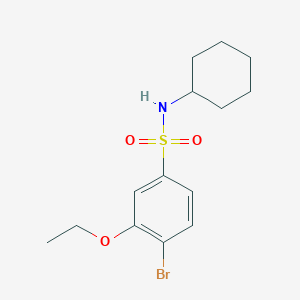

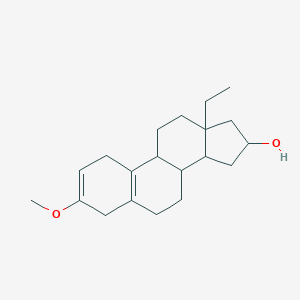

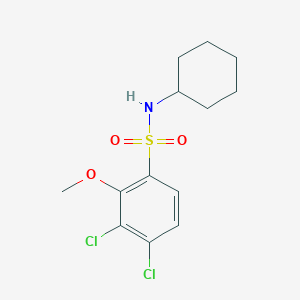
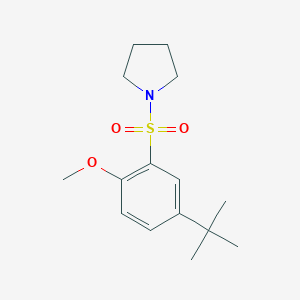
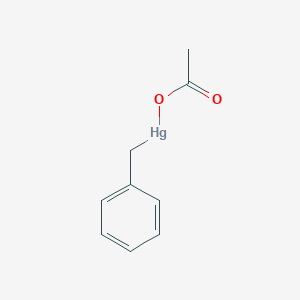
![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B224972.png)
